(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
The compound (6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines indole, thiadiazolo, and pyrimidinone moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-3-17(2)18-8-10-20(11-9-18)33-13-12-30-15-19(21-6-4-5-7-23(21)30)14-22-24(27)31-26(29-25(22)32)34-16-28-31/h4-11,14-17,27H,3,12-13H2,1-2H3/b22-14+,27-24? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPLGOUJOMNAKO-MBTIHVDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=N)N5C(=NC4=O)SC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Attachment of the butan-2-ylphenoxy group: This step involves the reaction of the indole derivative with 4-butan-2-ylphenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Formation of the thiadiazolo[3,2-a]pyrimidin-7-one core: This step involves the cyclization of a suitable precursor, such as a thiosemicarbazide derivative, with a formylated indole intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which (6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
(6E)-6-[[1-[2-(4-butan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other compounds that have similar structural features, such as:
Indole derivatives: These compounds share the indole core and may have similar biological activities.
Thiadiazolo[3,2-a]pyrimidin-7-one derivatives: These compounds share the thiadiazolo[3,2-a]pyrimidin-7-one core and may exhibit similar chemical reactivity.
Phenoxyethyl derivatives: These compounds share the phenoxyethyl group and may have similar physicochemical properties.
The uniqueness of This compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
